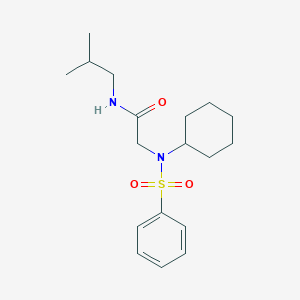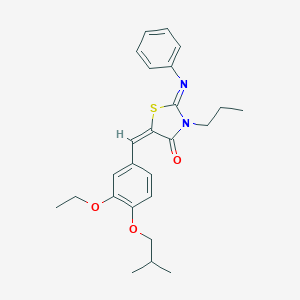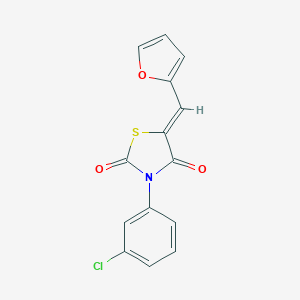![molecular formula C22H22Cl2N2O3S B301249 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301249.png)
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DCP-LA, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. It may also modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, as well as improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that the exact mechanism of action is not fully understood, which may limit its potential use in clinical settings.
Direcciones Futuras
There are several future directions for research on 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, including:
1. Further investigation of its mechanism of action and signaling pathways involved in neuroprotection.
2. Exploration of its potential use in combination with other compounds or therapies for the treatment of neurodegenerative diseases.
3. Development of novel analogs with improved pharmacological properties.
4. Investigation of its potential use in other disease conditions, such as cancer and cardiovascular disease.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, 5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic compound that has shown potential therapeutic properties, particularly in the treatment of neurodegenerative diseases. It exhibits anti-inflammatory, antioxidant, and neuroprotective effects, and its mechanism of action involves the modulation of various signaling pathways. Further research is needed to fully understand its potential use in clinical settings and to develop novel analogs with improved pharmacological properties.
Métodos De Síntesis
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized using various methods, including the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde and 3-propyl-1,3-thiazolidine-2,4-dione. The compound can also be synthesized by the reaction of 2-aminothiophenol with 3,5-dichloro-2-methoxybenzaldehyde and 4-ethoxybenzaldehyde, followed by the reaction with thiosemicarbazide and propionaldehyde.
Aplicaciones Científicas De Investigación
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function and memory.
Propiedades
Nombre del producto |
5-(3,5-Dichloro-2-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C22H22Cl2N2O3S |
Peso molecular |
465.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22Cl2N2O3S/c1-4-10-26-21(27)19(12-14-11-15(23)13-18(24)20(14)28-3)30-22(26)25-16-6-8-17(9-7-16)29-5-2/h6-9,11-13H,4-5,10H2,1-3H3/b19-12-,25-22? |
Clave InChI |
OYTQMAXGZPWIBL-JKJUGIAJSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)OC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2OC)Cl)Cl)SC1=NC3=CC=C(C=C3)OCC |
SMILES canónico |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)OC)SC1=NC3=CC=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Ethoxyphenyl)imino]-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301168.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301170.png)
![2-[(4-Ethoxyphenyl)imino]-5-(4-methoxy-3-methylbenzylidene)-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301172.png)
![2-[(4-ethoxyphenyl)imino]-5-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301173.png)
![5-(3-Ethoxy-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301174.png)
![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301175.png)
![5-(3,5-Dichloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301177.png)
![5-(3-Chloro-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301178.png)

![5-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B301181.png)

![3-(3-Chlorophenyl)-5-[4-(diethylamino)-2-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301183.png)

